Bcr-abl Inhibitor II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bcr-abl Inhibitor II is a small molecule inhibitor specifically designed to target the Bcr-Abl fusion protein, which is a product of the Philadelphia chromosome translocation. This fusion protein is a constitutively active tyrosine kinase that plays a crucial role in the pathogenesis of chronic myelogenous leukemia and acute lymphoblastic leukemia .
準備方法
The synthesis of Bcr-abl Inhibitor II involves several key steps, including the formation of the core structure and the introduction of various functional groups. The synthetic route typically begins with the preparation of a substituted aniline, which undergoes a series of reactions to form the desired inhibitor. Common reaction conditions include the use of palladium-catalyzed coupling reactions, nucleophilic substitution, and amide bond formation . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
化学反応の分析
Bcr-abl Inhibitor II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the inhibitor can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
科学的研究の応用
Bcr-abl Inhibitor II has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the structure-activity relationships of tyrosine kinase inhibitors . In biology, it serves as a valuable probe to investigate the signaling pathways regulated by the Bcr-Abl protein . In medicine, this compound is used in preclinical and clinical studies to evaluate its efficacy and safety in treating leukemia .
作用機序
The mechanism of action of Bcr-abl Inhibitor II involves the inhibition of the Bcr-Abl tyrosine kinase activity. The compound binds to the ATP-binding site of the Bcr-Abl protein, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the apoptosis of leukemia cells . The molecular targets of this compound include the Bcr-Abl protein itself, as well as other kinases that are involved in the same signaling pathways .
類似化合物との比較
Bcr-abl Inhibitor II is unique among tyrosine kinase inhibitors due to its specific binding affinity and selectivity for the Bcr-Abl protein. Similar compounds include imatinib, dasatinib, nilotinib, bosutinib, and ponatinib . While these inhibitors also target the Bcr-Abl protein, they differ in their binding modes, potency, and resistance profiles . For example, imatinib was the first Bcr-Abl inhibitor to be developed and has a well-established clinical efficacy, but resistance to imatinib can develop over time . Dasatinib and nilotinib are second-generation inhibitors designed to overcome imatinib resistance, while bosutinib and ponatinib are third-generation inhibitors with broader activity against resistant Bcr-Abl mutants .
特性
分子式 |
C16H11F2N3OS2 |
---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
4-fluoro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11F2N3OS2/c17-12-5-1-10(2-6-12)9-23-16-21-20-15(24-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22) |
InChIキー |
ZDYQINDXPNAOKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。